N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound that features a pyridine ring substituted with a methyl group at the 6-position, and an oxalamide moiety linked to a morpholinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, is subjected to a halogenation reaction to introduce a halogen atom at the 2-position.
Nucleophilic Substitution: The halogenated pyridine derivative undergoes nucleophilic substitution with a morpholinoethylamine to form the intermediate.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide moiety into amines or other reduced forms.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the oxalamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(6-chloropyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide: Similar structure with a chlorine substituent instead of a methyl group.
N1-(6-methylpyridin-2-yl)-N2-(2-piperidinoethyl)oxalamide: Similar structure with a piperidinoethyl group instead of a morpholinoethyl group.
Uniqueness
N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide is unique due to its specific substitution pattern and the presence of both pyridine and morpholinoethyl groups. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(6-methylpyridin-2-yl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-11-3-2-4-12(16-11)17-14(20)13(19)15-5-6-18-7-9-21-10-8-18/h2-4H,5-10H2,1H3,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCSZVIRXMORDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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